(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
Overview
Description
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-fluoro-5-methylphenyl) group. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride typically involves the diazotization of commercially available 2-fluoro-5-methylaniline followed by reduction with hydrazine hydrate. The reaction is carried out under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often recrystallized from water to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and bases.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-methylphenyl)hydrazine hydrochloride
- (5-Fluoro-2-methylphenyl)hydrazine hydrochloride
- (2-Fluoro-5-trifluoromethyl-phenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPTIJUJUSKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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